Cas no 56818-01-0 (1-methyl-4-(3-methylbut-3-en-1-yl)benzene)

56818-01-0 structure
Nom du produit:1-methyl-4-(3-methylbut-3-en-1-yl)benzene
Numéro CAS:56818-01-0
Le MF:C12H16
Mégawatts:160.255443572998
MDL:MFCD01319562
CID:1603114
PubChem ID:570908
1-methyl-4-(3-methylbut-3-en-1-yl)benzene Propriétés chimiques et physiques
Nom et identifiant
-
- 1-methyl-4-(3-methylbut-3-en-1-yl)benzene
- 1-(3-Methyl-3-butenyl)-4-methylbenzene
- Benzene, 1-methyl-4-(3-methyl-3-butenyl)-
- 1-Methyl-4-(3-methyl-3-butenyl)benzene
- 1-methyl-4-(3-methylbut-3-enyl)benzene
- 2-Methyl-4-(4-methylphenyl)-1-butene
- MFCD01319562
- DTXSID50341192
- 4-(3-Methylbut-3-en-1-yl)toluene
- 1-Methyl-4-(3-methyl-3-butenyl)benzene #
- FOGLZKCYAMSSOE-UHFFFAOYSA-N
- AKOS016016730
- DB-301491
- 56818-01-0
-
- MDL: MFCD01319562
- Piscine à noyau: InChI=1S/C12H16/c1-10(2)4-7-12-8-5-11(3)6-9-12/h5-6,8-9H,1,4,7H2,2-3H3
- La clé Inchi: FOGLZKCYAMSSOE-UHFFFAOYSA-N
- Sourire: C=C(C)CCC1=CC=C(C)C=C1
Propriétés calculées
- Qualité précise: 160.12528
- Masse isotopique unique: 160.125200510g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 3
- Complexité: 138
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.3
- Surface topologique des pôles: 0Ų
Propriétés expérimentales
- Dense: 0.876
- Point d'ébullition: 221.3°C at 760 mmHg
- Point d'éclair: 81.1°C
- Indice de réfraction: 1.503
- Le PSA: 0
1-methyl-4-(3-methylbut-3-en-1-yl)benzene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB233560-2 g |
4-(3-Methylbut-3-en-1-yl)toluene; . |
56818-01-0 | 2 g |
€1,065.20 | 2023-07-20 | ||
Crysdot LLC | CD12060254-5g |
2-Methyl-4-(4-methylphenyl)-1-butene |
56818-01-0 | 95+% | 5g |
$1156 | 2024-07-24 | |
Crysdot LLC | CD12060254-1g |
2-Methyl-4-(4-methylphenyl)-1-butene |
56818-01-0 | 95+% | 1g |
$381 | 2024-07-24 | |
A2B Chem LLC | AG72677-5g |
2-Methyl-4-(4-methylphenyl)-1-butene |
56818-01-0 | 97% | 5g |
$1756.00 | 2024-04-19 | |
abcr | AB233560-5 g |
4-(3-Methylbut-3-en-1-yl)toluene; . |
56818-01-0 | 5 g |
€2,507.20 | 2023-07-20 | ||
A2B Chem LLC | AG72677-2g |
2-Methyl-4-(4-methylphenyl)-1-butene |
56818-01-0 | 97% | 2g |
$737.00 | 2024-04-19 | |
abcr | AB233560-1 g |
4-(3-Methylbut-3-en-1-yl)toluene; . |
56818-01-0 | 1 g |
€794.30 | 2023-07-20 | ||
abcr | AB233560-1g |
4-(3-Methylbut-3-en-1-yl)toluene; . |
56818-01-0 | 1g |
€794.30 | 2025-02-18 | ||
Fluorochem | 200146-5g |
2-methyl-4-(4-methylphenyl)-1-butene |
56818-01-0 | 97% | 5g |
£1543.00 | 2022-03-01 | |
Fluorochem | 200146-2g |
2-methyl-4-(4-methylphenyl)-1-butene |
56818-01-0 | 97% | 2g |
£624.00 | 2022-03-01 |
1-methyl-4-(3-methylbut-3-en-1-yl)benzene Littérature connexe
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
56818-01-0 (1-methyl-4-(3-methylbut-3-en-1-yl)benzene) Produits connexes
- 379723-99-6(WAY-381665)
- 17838-69-6(Ethyl 3-oxo-2-Phenylpropanoate)
- 1609388-35-3([(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride)
- 2228723-04-2(1-2-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylcyclopropan-1-amine)
- 262350-54-9(Isomaltopaeoniflorin)
- 1823819-54-0(tert-butyl 3-[(4-bromophenyl)methyl]pyrrolidine-1-carboxyla te)
- 1252501-24-8(N-(cyanomethyl)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide)
- 1809876-48-9(1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea)
- 1361826-02-9(5-Chloro-2-(3,5-dichlorophenyl)-3-fluoropyridine)
- 2624140-72-1(2-Methyl-2-(piperidin-2-yl)propanoic acid hydrobromide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:56818-01-0)1-methyl-4-(3-methylbut-3-en-1-yl)benzene

Pureté:99%
Quantité:1g
Prix ($):346.0